molecular formula C23H17BrN2O B11657479 2-(4-bromophenyl)-N-(4-methylphenyl)quinoline-4-carboxamide

2-(4-bromophenyl)-N-(4-methylphenyl)quinoline-4-carboxamide

Cat. No.: B11657479
M. Wt: 417.3 g/mol
InChI Key: FAUNNHOOUWLXHE-UHFFFAOYSA-N
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Description

    2-(4-bromophenyl)-N-(4-methylphenyl)quinoline-4-carboxamide: is a chemical compound with a complex structure. Let’s break it down:

  • This compound may have applications in various fields due to its unique structure and properties.
  • Preparation Methods

  • Chemical Reactions Analysis

      Reactions: The compound can undergo various reactions, including oxidation, reduction, and substitution.

      Common Reagents and Conditions:

      Major Products: These reactions yield derivatives of the quinoline core, modified by the substituents.

  • Scientific Research Applications

      Chemistry: Investigating the reactivity and behavior of quinoline derivatives.

      Biology: Studying potential biological activities (e.g., antimicrobial, antitumor).

      Medicine: Exploring its pharmacological properties and potential drug development.

      Industry: Possible applications in materials science or organic synthesis.

  • Mechanism of Action

    • The compound’s effects depend on its interactions with molecular targets. For example:

        Enzymes: It may inhibit or activate specific enzymes.

        Receptors: Binding to cell surface receptors or intracellular receptors.

        Pathways: Modulating signaling pathways (e.g., MAPK, PI3K/Akt).

  • Comparison with Similar Compounds

      Uniqueness: Highlight its distinct features compared to other quinoline derivatives.

      Similar Compounds: Provide a list of related compounds (e.g., other quinolines, amides).

    Remember that this compound’s properties and applications are still an active area of research, and further studies are needed to fully understand its potential

    Properties

    Molecular Formula

    C23H17BrN2O

    Molecular Weight

    417.3 g/mol

    IUPAC Name

    2-(4-bromophenyl)-N-(4-methylphenyl)quinoline-4-carboxamide

    InChI

    InChI=1S/C23H17BrN2O/c1-15-6-12-18(13-7-15)25-23(27)20-14-22(16-8-10-17(24)11-9-16)26-21-5-3-2-4-19(20)21/h2-14H,1H3,(H,25,27)

    InChI Key

    FAUNNHOOUWLXHE-UHFFFAOYSA-N

    Canonical SMILES

    CC1=CC=C(C=C1)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=C(C=C4)Br

    Origin of Product

    United States

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